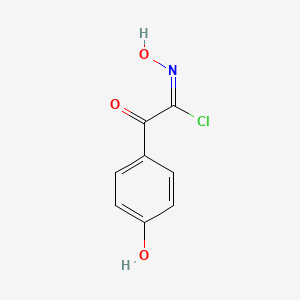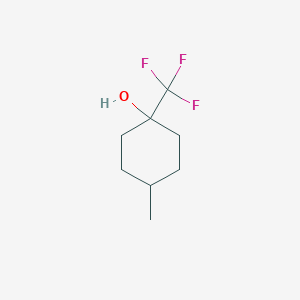
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- typically involves the reaction of hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst . The reaction is carried out in an alcohol solvent, resulting in the formation of acetohydroxamic acid with a purity of up to 80% .
Industrial Production Methods
Industrial production methods for acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and catalysts but is optimized for higher yields and purity .
化学反应分析
Types of Reactions
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxamic acid derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and propargyloxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oximes, reduced hydroxamic acids, and substituted derivatives with different functional groups .
科学研究应用
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- has several scientific research applications:
作用机制
The mechanism of action of acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- involves the inhibition of specific enzymes. For example, it acts as an antagonist of the bacterial enzyme urease, inhibiting the hydrolysis of urea and reducing ammonia production in infected urine . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
相似化合物的比较
Similar Compounds
Acetohydroxamic acid: A simpler derivative with similar enzyme inhibition properties.
(3-Chloro-4-Propoxy-Phenyl)-Acetic Acid: Another compound with similar structural features but different pharmacological properties.
Uniqueness
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
36072-88-5 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC 名称 |
2-(3-chloro-4-prop-2-ynoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H10ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h1,3-4,6,15H,5,7H2,(H,13,14) |
InChI 键 |
MNJRLBZACAATFN-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)

![5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid](/img/structure/B13729033.png)

![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)









